molecular formula C9H7IN2O B3180508 6-Iodo-4-methoxyquinazoline CAS No. 182880-00-8

6-Iodo-4-methoxyquinazoline

Cat. No. B3180508
Key on ui cas rn: 182880-00-8
M. Wt: 286.07 g/mol
InChI Key: LHMRXHSULRDCLE-UHFFFAOYSA-N
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Patent
US08318932B2

Procedure details

In a 20 mL-volume glass vessel equipped with a stirrer, a thermometer and a reflux condenser were placed 2.00 g (7.35 mmol) of 6-iodoquinazolin-4-one, 1.24 g (8.09 mmol) of phosphorus oxychloride, and 10 mL of toluene in a nitrogen atmosphere. While the mixture was stirred at room temperature, 0.82 g (8.09 mmol) of triethylamine was slowly added. The resulting mixture was heated to 75° C., and the reaction was carried out for 2 hours. After the reaction was complete, the reaction mixture was cooled to room temperature, and 100 mL of methanol was added. The mixture was stirred for 15 minutes at the same temperature, to give 6-iodo-4-methoxyquinazoline. Analysis of the reaction mixture by high performance liquid chromatography indicated that 2.11 g (reaction yield: 99%) of 6-iodo-4-chloroquinazoline was produced.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0.82 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][NH:6][C:5]2=[O:12].P(Cl)(Cl)(Cl)=O.[C:18]1(C)C=CC=CC=1.C(N(CC)CC)C>CO>[I:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][N:6]=[C:5]2[O:12][CH3:18]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
IC=1C=C2C(NC=NC2=CC1)=O
Step Two
Name
Quantity
1.24 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0.82 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
While the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 20 mL-volume glass vessel equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated to 75° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred for 15 minutes at the same temperature
Duration
15 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC=1C=C2C(=NC=NC2=CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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